molecular formula C20H19N3O4S B2466082 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide CAS No. 941984-58-3

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2466082
CAS No.: 941984-58-3
M. Wt: 397.45
InChI Key: YLPGHTZUZAZWJJ-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes the following steps:

    Formation of the Pyridazine Core: This can be achieved by cyclizing hydrazine derivatives with diketones or ketoesters.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid.

    Formation of the Phenoxyacetamide Moiety: This is typically done by reacting the intermediate with phenoxyacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Scientific Research Applications

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide moieties.

Uniqueness

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ethylsulfonyl and phenoxyacetamide moieties contribute to its unique biological activities compared to other pyridazine derivatives .

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-28(25,26)20-12-11-18(22-23-20)15-7-6-8-16(13-15)21-19(24)14-27-17-9-4-3-5-10-17/h3-13H,2,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGHTZUZAZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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